6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
CAS No.: 1394042-03-5
Cat. No.: VC20352892
Molecular Formula: C7H10ClF2NO2
Molecular Weight: 213.61 g/mol
* For research use only. Not for human or veterinary use.
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - 1394042-03-5](/images/structure/VC20352892.png)
Specification
CAS No. | 1394042-03-5 |
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Molecular Formula | C7H10ClF2NO2 |
Molecular Weight | 213.61 g/mol |
IUPAC Name | 6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |
Standard InChI Key | GORAHAZVHFBLOM-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2C1C2(C(=O)O)N)(F)F.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s bicyclo[3.1.0]hexane framework consists of a six-membered ring fused to a three-membered cyclopropane ring, creating significant steric strain. Key functional groups include:
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Amino group (-NH): Positioned at the 6th carbon, enabling participation in hydrogen bonding and nucleophilic reactions.
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Carboxylic acid (-COOH): Located at the same carbon as the amino group, forming a zwitterionic structure in aqueous environments.
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Fluorine atoms: Substituents at the 2nd carbon enhance metabolic stability and influence electronic properties .
The hydrochloride salt form improves solubility in polar solvents, critical for pharmaceutical formulations .
Table 1: Key Physical and Chemical Properties
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step routes starting from bicyclic precursors. A notable method includes:
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Cyclopropanation: Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition reactions.
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Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or DAST .
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Amination and Carboxylation: Functionalization at the 6th position via nucleophilic substitution or Michael addition .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|---|
1 | Cyclopropanation | Dichlorocarbene, base | 60–70 | |
2 | Fluorination | DAST, CHCl, 0°C | 85 | |
3 | Amination | NH, MeOH, reflux | 75 | |
4 | Hydrochloride Formation | HCl (g), EtO | 90 |
Chemical Reactivity
The compound’s reactivity is dominated by its amino and carboxylic acid groups:
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Amide Formation: Reacts with acyl chlorides or anhydrides to form peptidomimetics .
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Esterification: Conversion to esters for prodrug applications .
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Fluorine-Specific Reactions: Participation in SNAr reactions due to electron-withdrawing effects .
Immunomodulatory and Anticancer Effects
Derivatives with similar bicyclic frameworks show immunosuppressive activity by inhibiting proinflammatory cytokines (e.g., IL-1β, TNF-α) and phagocyte oxidative burst . Preliminary studies on spiro[indole-3,4′-pyridine] analogs also indicate anticancer potential via tubulin inhibition .
Applications in Drug Development
Prodrug Design
The carboxylic acid moiety facilitates ester prodrug formulations to enhance oral bioavailability. For example, ethyl ester derivatives are hydrolyzed in vivo to release the active compound .
Fluorinated Bioisosteres
The difluorobicyclo[3.1.0]hexane core serves as a bioisostere for aromatic rings, improving metabolic stability in drug candidates .
Hazard | Precautionary Measures | Source |
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Skin Contact | Wash with soap/water; use nitrile gloves | |
Inhalation | Use fume hood; NIOSH-approved respirator | |
Storage | Tightly sealed in cool, dry, ventilated area |
Environmental Impact
No ecotoxicity data are available, but disposal must follow regulations for halogenated organic compounds .
Recent Advances and Future Directions
Structural Optimization
Recent patents highlight modifications to the bicyclo[3.1.0]hexane scaffold to enhance binding to kinase targets (e.g., p38α MAPK) . Introducing sulfonamide or triazole groups improves potency and selectivity .
Computational Insights
Molecular docking studies predict strong interactions with bacterial regulator proteins (e.g., PqsR of Pseudomonas aeruginosa), suggesting antimicrobial applications .
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